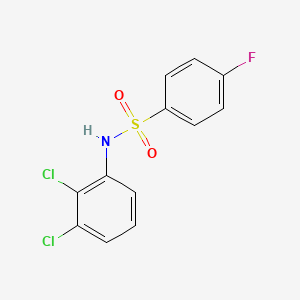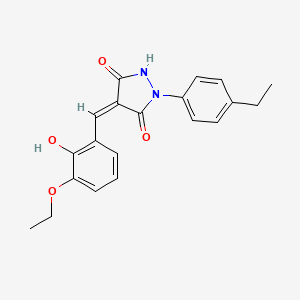
N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide (also known as AG-1478) is a synthetic compound that belongs to the family of quinoxaline derivatives. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR), which is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
AG-1478 exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival, as well as the induction of apoptosis in cancer cells. In addition, AG-1478 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent and selective inhibitory effects on EGFR in vitro and in vivo. It has been shown to reduce the phosphorylation of EGFR and downstream signaling molecules, such as extracellular signal-regulated kinase (ERK) and Akt, in cancer cells. In addition, AG-1478 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. Furthermore, AG-1478 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
AG-1478 has several advantages for lab experiments, including its potent and selective inhibitory effects on EGFR, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, there are also some limitations to the use of AG-1478 in lab experiments, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost.
Orientations Futures
There are several future directions for the research and development of AG-1478, including the following:
1. Development of more potent and selective EGFR inhibitors based on the structure of AG-1478.
2. Investigation of the mechanisms of resistance to EGFR inhibitors, such as AG-1478, in cancer cells.
3. Evaluation of the therapeutic potential of AG-1478 in combination with other targeted therapies and immunotherapies in cancer treatment.
4. Investigation of the role of EGFR and its inhibitors, such as AG-1478, in the regulation of inflammation and immune response.
5. Development of AG-1478 analogs with improved solubility, bioavailability, and safety profiles for clinical use.
Conclusion:
In summary, AG-1478 is a potent and selective inhibitor of EGFR with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of AG-1478 and its analogs may lead to the discovery of new treatments for these diseases.
Méthodes De Synthèse
AG-1478 can be synthesized through a multi-step process starting from 2,3-dimethylquinoxaline. The first step involves the conversion of 2,3-dimethylquinoxaline to 2,3-dimethylquinoxaline-6-carboxylic acid by oxidation with potassium permanganate. The carboxylic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-methoxyaniline to yield N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
AG-1478 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, AG-1478 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In inflammation research, AG-1478 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In neurodegenerative disease research, AG-1478 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-12(2)20-16-10-13(8-9-14(16)19-11)18(22)21-15-6-4-5-7-17(15)23-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVGSPUKZPBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)

![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)
![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)

![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)
